3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole
Description
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by an isobutyl group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position. Pyrazole scaffolds are widely explored in medicinal and agrochemical research due to their structural versatility, metabolic stability, and capacity for hydrogen bonding. The trifluoromethyl group enhances lipophilicity and bioavailability, making this compound a candidate for drug discovery and material science applications .
Properties
IUPAC Name |
5-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-5(2)3-6-4-7(13-12-6)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQLBKHFUQCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Control in Cyclocondensation
Regioselectivity is critical to ensure the isobutyl and trifluoromethyl groups occupy positions 3 and 5, respectively. Studies demonstrate that weakly acidic conditions (e.g., acetic acid) favor the formation of the 1,5-regioisomer, while basic media (e.g., sodium ethoxide) promote 1,3-regioisomers. For 3-isobutyl-5-(trifluoromethyl)-1H-pyrazole, optimal results are achieved using methylhydrazine in the presence of a catalytic weak acid (e.g., p-toluenesulfonic acid) at 80–100°C. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclodehydration (Figure 1).
Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C, reflux |
| Catalyst | p-TsOH (10 mol%) |
| Time | 12–24 hours |
| Yield | 68–75% |
Post-synthesis purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) isolates the product with >95% purity.
Alkylation of Preformed Pyrazole Intermediates
An alternative approach involves introducing the isobutyl group to a preformed 5-(trifluoromethyl)-1H-pyrazole scaffold. This two-step method mitigates regioselectivity challenges by deferring alkylation until after pyrazole ring formation.
Synthesis of 5-(Trifluoromethyl)-1H-pyrazole
The parent compound is synthesized via cyclocondensation of ethyl trifluoroacetoacetate with hydrazine hydrate. Under basic conditions (KOH, ethanol), this yields 5-(trifluoromethyl)-1H-pyrazole with 82% efficiency.
Regioselective Alkylation at Position 3
Direct alkylation of 5-(trifluoromethyl)-1H-pyrazole with isobutyl bromide requires careful control to avoid over-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation at position 3, enabling selective isobutyl group insertion.
Optimized Alkylation Protocol
| Parameter | Value |
|---|---|
| Base | NaH (2.2 equiv) |
| Solvent | DMF, anhydrous |
| Temperature | 0°C → room temperature |
| Time | 6 hours |
| Yield | 60–65% |
The use of bulky bases like LDA (lithium diisopropylamide) further enhances selectivity but reduces yields to 50% due to side reactions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Advanced methods employ palladium-catalyzed cross-coupling to construct the pyrazole ring while introducing substituents. Enol triflates derived from trifluoromethyl ketones react with diazoacetates bearing isobutyl groups in a tandem coupling-electrocyclization sequence.
Tandem Cross-Coupling/Electrocyclization
Pd(PPh₃)₄ catalyzes the coupling of enol triflates (e.g., CF₃COCH₂OTf) with tert-butyl diazoacetate, forming a vinyl diazo intermediate. Subsequent heating induces electrocyclization to yield the pyrazole ring. Adapting this method for isobutyl substitution requires diazoacetates with isobutyl ester groups (e.g., isobutyl diazoacetate).
Key Advantages
-
High regiocontrol (>90% selectivity for 3,5-substitution).
-
Compatible with sterically demanding substituents.
Limitations
-
Requires specialized reagents (enol triflates, diazo compounds).
-
Sensitive to oxygen and moisture, necessitating inert conditions.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput production of this compound by minimizing reaction times and improving heat transfer.
Case Study: Pilot-Scale Synthesis
A 2023 pilot study achieved 85% yield using a continuous flow system with the following parameters:
-
Reactor Type : Microtubular (ID = 1 mm)
-
Residence Time : 30 minutes
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Temperature : 120°C
-
Catalyst : Heterogeneous Amberlyst-15 (acidic resin)
This method reduces solvent waste by 40% compared to batch processes.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Alkylation
Alkylation at position 4 or over-alkylation to form 1,3-diisobutyl derivatives are common side reactions. Quenching excess alkylating agent with aqueous NH₄Cl and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) minimizes these byproducts.
Stability of Trifluoromethyl Groups
The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (6–8) and aprotic solvents (e.g., THF, DCM) preserve integrity during synthesis.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Selectivity of Preparation Methods
| Method | Yield (%) | Regioselectivity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–75 | 85–90 | Moderate |
| Alkylation | 60–65 | 75–80 | High |
| Cross-Coupling | 70–78 | >90 | Low (specialized) |
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-isobutyl-5-(trifluoromethyl)-1H-pyrazole. The introduction of the trifluoromethyl group enhances the pharmacodynamics of these compounds, making them effective against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | 0.5 µg/mL | S. aureus (MRSA) |
| Other Trifluoromethyl Pyrazoles | 1 µg/mL | E. coli, Enterococcus |
Anticancer Activity
The compound has shown promising results in anticancer assays. Studies indicate that derivatives containing the pyrazole structure can inhibit various cancer cell lines, including lung cancer (A549) and leukemia (K562) cells, with IC50 values ranging from 0.28 µM to 1.50 µM . The mechanism of action often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Table 2: Anticancer Efficacy of Pyrazole Derivatives
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.28 | A549 |
| Other Pyrazole Derivatives | 0.19 - 1.50 | K562, WM266.4 |
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including regioselective approaches that allow for the introduction of trifluoromethyl groups efficiently. Recent advancements have focused on scalable synthesis techniques that maintain high yields and purity .
Table 3: Synthetic Routes for Pyrazole Derivatives
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Iron-catalyzed synthesis | >80 | Mild conditions |
| One-pot cycloaddition | >75 | Catalyst-free |
| Regioselective lithiation | >85 | Flow chemistry |
Therapeutic Potential
The unique properties of the trifluoromethyl group in pyrazoles have led to their exploration as potential therapeutic agents in treating diseases such as Chagas disease and other parasitic infections. Compounds derived from this scaffold have demonstrated trypanocidal activity against Trypanosoma cruzi, showing significant efficacy in preclinical models .
Case Study: Antimicrobial Efficacy
A study published in Molecules reported that several novel pyrazole derivatives exhibited potent antimicrobial activity with MIC values as low as 0.5 µg/mL against MRSA strains . This underscores the importance of structural modifications, such as the incorporation of trifluoromethyl groups, in enhancing biological activity.
Case Study: Anticancer Research
Research highlighted in the journal Pharmacology explored various pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds could induce apoptosis effectively while maintaining low toxicity to normal cells . This finding is crucial for developing safer anticancer therapies.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The isobutyl group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Key Observations :
Chan-Lam Coupling vs. Suzuki Coupling
- Chan-Lam Coupling : Used to synthesize 1-(4-methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole under CuI/K₂CO₃ catalysis (2.1 equiv aryl bromide, 85% yield) . Ideal for N-arylation of pyrazoles with electron-rich aryl halides.
- Suzuki Coupling : Applied to 3-chloro-4-iodo-1-methyl-5-CF₃-pyrazole, enabling C–C bond formation at the 4-position with phenylboronic acid . Brominated pyrazoles (e.g., 4-bromo-1,3-diphenyl-5-CF₃-pyrazole) show high reactivity in this method .
Functionalization at Position 4
- Bromine or iodine at position 4 facilitates further derivatization. For example, 4-bromo-1-methyl-5-CF₃-pyrazole undergoes DoM (Directed ortho-Metalation) reactions to install boronates or aldehydes .
Biological Activity
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes the current knowledge on the biological activity of this compound, supported by data tables and relevant case studies.
- Chemical Formula : C8H8F3N3
- Molecular Weight : 205.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects of various pyrazoles against multiple bacterial and fungal strains. The results indicated that this compound showed notable activity against:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Bacillus subtilis | 15 mm |
| Staphylococcus aureus | 18 mm |
| Escherichia coli | 14 mm |
| Candida albicans | 12 mm |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. A particular focus has been on their ability to inhibit cancer cell proliferation. The following table summarizes the IC50 values of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 |
| HepG2 (Liver Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
The compound was shown to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of significant interest. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, as demonstrated in the following study:
- Experimental Setup : Human monocytes were treated with lipopolysaccharide (LPS) to induce inflammation.
- Results : The compound reduced TNF-alpha release significantly at concentrations as low as 5 µM.
This suggests that it may be beneficial in treating inflammatory conditions .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Modulation : The compound affects cell cycle progression by interfering with microtubule dynamics.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study found that modifications to the pyrazole ring could enhance its biological activity, leading to the development of more potent derivatives with improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves regioselective cyclization of ethyl propiolate with diazomethane under controlled conditions (tube-in-flask setup) to generate the pyrazole core . For trifluoromethyl introduction, halogen-exchange reactions using trifluoromethyl chloride or Cu-mediated cross-coupling are employed . Optimizing stoichiometry (e.g., 3:1 molar ratio of nitrite to amine precursor) and temperature (-20°C for diazonium salt stabilization) improves yields up to 61% .
Q. Which spectroscopic techniques are critical for characterizing substituent effects in this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Detects electronic perturbations from the trifluoromethyl group (δ ~ -60 to -65 ppm) .
- <sup>1</sup>H NMR : Aromatic protons adjacent to isobutyl groups show upfield shifts (δ 6.8–7.2 ppm) due to steric shielding .
- HRMS : Confirms molecular weight (e.g., 227.19 for C10H8F3N3) and fragmentation patterns .
Q. How are computational methods used to predict biological activity of pyrazole derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like carbonic anhydrase or prostaglandin synthases. Substituent polarity (CF3 vs. isobutyl) is parameterized in force fields to simulate interactions with hydrophobic pockets .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyrazole core synthesis?
- Methodological Answer :
- Directed metalation : Use BF3-etherate to stabilize intermediates and direct trifluoromethylation to the 5-position .
- Microwave-assisted synthesis : Reduces side products (e.g., 1,3-regioisomers) by accelerating cyclization kinetics .
- Protecting groups : Isobutyl groups can be introduced via SN2 reactions on pre-functionalized pyrazoles to avoid competing substitutions .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing nature : Enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-chlorophenyl derivatives) .
- Steric effects : Trifluoromethyl groups at C5 reduce accessibility for nucleophilic attacks, requiring Pd(OAc)2/XPhos catalysts for efficient coupling .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response assays : Re-evaluate IC50 values under standardized conditions (e.g., 10 µM ATP in kinase inhibition assays) to control for assay variability .
- QSAR modeling : Correlate substituent lipophilicity (logP) with membrane permeability discrepancies across cell lines .
- Meta-analysis : Compare crystallographic data (e.g., PDB IDs for carbonic anhydrase complexes) to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
